O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate
Overview
Description
O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a carbamoyl group, and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,3-dimethylphenyl isocyanate with 3-aminophenol under controlled conditions.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Formation of the Carbothioate Group: Finally, the compound is treated with a thiocarbonyl reagent to form the carbothioate group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate: Shares a similar structure but with different substituents.
N,N-Dimethylaniline: A simpler compound with a related aromatic structure.
Uniqueness
O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate is unique due to its combination of a morpholine ring and a carbothioate group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-5-3-8-18(15(14)2)21-19(23)16-6-4-7-17(13-16)25-20(26)22-9-11-24-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRZNFLFXUMDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)N3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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